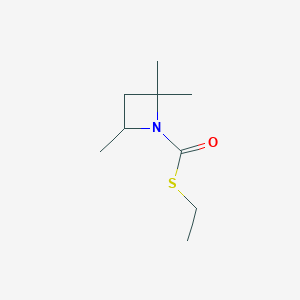
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol is an organic compound characterized by the presence of amino, hydroxyl, and alkyne functional groups This compound is notable for its unique structure, which includes a nonadiyne backbone with amino and hydroxyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadiyne Backbone: This can be achieved through a series of coupling reactions involving alkynes. For example, a Sonogashira coupling reaction can be used to form the carbon-carbon triple bonds.
Introduction of Amino and Hydroxyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the hydroxyl groups can be added via hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the alkyne groups can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol: shares similarities with other nonadiyne derivatives, such as:
Uniqueness
The unique combination of amino, hydroxyl, and alkyne groups in this compound distinguishes it from other compounds
Propiedades
Número CAS |
54284-97-8 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
8-amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-10(2,13)8-6-7-9-12(5,15)11(3,4)14/h14-15H,13H2,1-5H3 |
Clave InChI |
KCFOFIWEYNVOFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC#CC(C)(C(C)(C)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
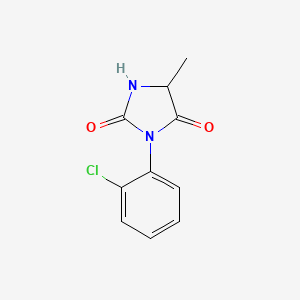


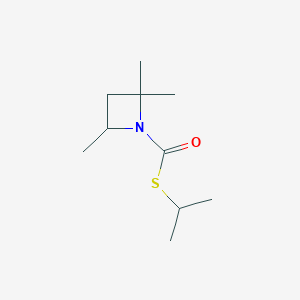

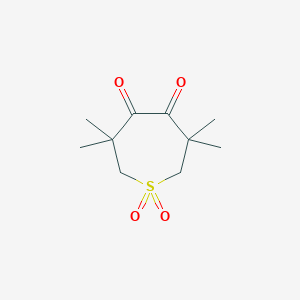
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
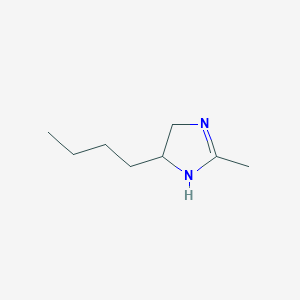

![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
